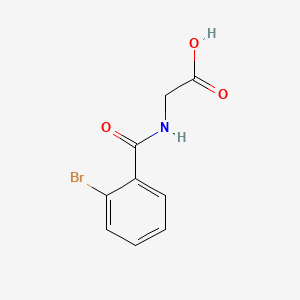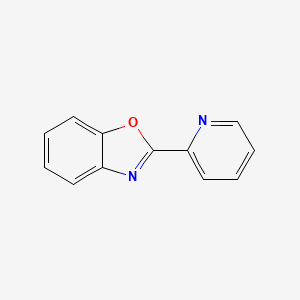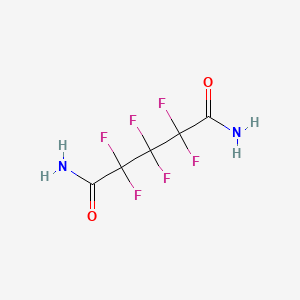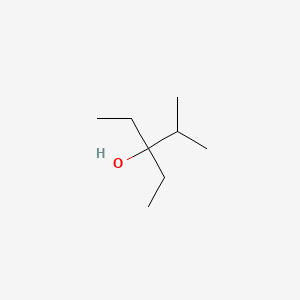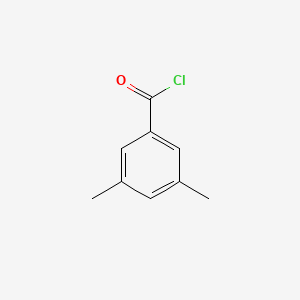
3,5-Dimethylbenzoyl chloride
概述
描述
3,5-Dimethylbenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various chemicals, including insecticides and pesticides . The compound is known for its reactivity due to the presence of the benzoyl chloride functional group.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzoyl chloride can be synthesized through the reaction of 3,5-dimethylbenzoic acid with thionyl chloride. The process involves three stages:
Heat-insulating reaction: The reaction is carried out for 1 hour at a temperature below 35°C.
Heating reaction: The temperature is gradually increased to below 50°C over the course of 1 hour.
Refluxing reaction: The mixture is heated for an additional 2 to 3 hours.
Industrial Production Methods
The industrial production of this compound follows a similar method, with careful control of reaction conditions to ensure high purity and yield. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .
化学反应分析
Types of Reactions
3,5-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles.
Addition reactions: The compound can react with alkenes or alkynes in the presence of catalysts.
Common Reagents and Conditions
Thionyl chloride: Used in the synthesis of this compound from 3,5-dimethylbenzoic acid.
Aluminum chloride: Acts as a catalyst in addition reactions.
Major Products Formed
3,5-Dimethylbenzoic acid: Formed through hydrolysis of this compound.
Various substituted benzoyl chlorides: Formed through substitution reactions.
科学研究应用
3,5-Dimethylbenzoyl chloride is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 3,5-dimethylbenzoyl chloride involves the reactivity of the benzoyl chloride group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The compound can also participate in addition reactions with alkenes and alkynes, facilitated by catalysts such as aluminum chloride .
相似化合物的比较
Similar Compounds
3,5-Dimethoxybenzoyl chloride: Similar in structure but contains methoxy groups instead of methyl groups.
2,5-Dichlorobenzoyl chloride: Contains chlorine atoms at different positions on the benzene ring.
3,5-Difluorobenzoyl chloride: Contains fluorine atoms instead of methyl groups.
Uniqueness
3,5-Dimethylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 3 and 5 positions makes it distinct from other benzoyl chlorides, influencing its chemical behavior and applications .
属性
IUPAC Name |
3,5-dimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOBDJEKDUUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064420 | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6613-44-1 | |
| Record name | 3,5-Dimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethylbenzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,5-Dimethylbenzoyl chloride in the presented research papers?
A: Across these studies, this compound consistently functions as a reagent for introducing the 3,5-dimethylbenzoyl group onto various molecules. This is a key step in synthesizing diverse compounds, including derivatives of hydrazines [, , , ], phenylglycine [], and heterocyclic compounds like oxadiazoles [, ] and thiadiazoles [].
Q2: Can you provide details on the typical reaction conditions when using this compound?
A: The reactions often employ this compound in the presence of a base, commonly sodium carbonate (Na2CO3), to neutralize the hydrochloric acid (HCl) generated during the reaction [, , ]. Reaction times vary depending on the specific synthesis but are generally in the range of several hours.
Q3: How is this compound used in the synthesis of Tebufenozide, and what is the significance of this particular compound?
A: In the synthesis of Tebufenozide, a commercially important insecticide, this compound reacts with N-(4-ethylbenzoyl)-N'-t-butylhydrazine. This reaction forms the final molecule of Tebufenozide, achieving a high purity and yield []. This highlights the reagent's utility in producing valuable agrochemicals.
Q4: The research mentions "brush-type chiral stationary phases." What role does this compound play in their creation, and what is their application?
A: this compound is crucial in synthesizing chiral stationary phases, which are key for separating enantiomers (mirror-image molecules) in analytical chemistry. In one study [], it reacts with D-2-chlorophenylglycine to form N-3,5-dimethylbenzoyl-D-2-chlorophenylglycine. This compound is then attached to silica gel, creating a novel brush-type chiral stationary phase (CSP). These CSPs are then used in high-performance liquid chromatography (HPLC) to separate and analyze enantiomers of various compounds.
Q5: The papers mention characterizing the synthesized compounds. What spectroscopic techniques are commonly used to confirm the structure of compounds derived from this compound?
A: Researchers routinely employ a combination of spectroscopic methods for structural elucidation. These include Infrared Spectroscopy (IR) to identify functional groups, Proton Nuclear Magnetic Resonance (1H NMR) to determine proton environments in the molecule, and Mass Spectrometry (MS) to analyze the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns [, , , ].
Q6: One paper mentions "fragmentation mechanisms of MS spectra." How does understanding the fragmentation of compounds containing the 3,5-dimethylbenzoyl group contribute to research?
A: Analyzing the specific ways a molecule breaks apart in a mass spectrometer offers valuable insights into its structure. For compounds incorporating the 3,5-dimethylbenzoyl group, studying these fragmentation patterns allows researchers to confirm the presence of this specific group within the synthesized molecules and helps to elucidate the structures of novel compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

